CP 640186

概要

説明

CP-640186は、脂肪酸代謝に重要な酵素であるアセチルCoAカルボキシラーゼの強力かつ選択的な阻害剤です。 この化合物は、代謝プロセスを研究し、代謝性疾患の治療法を開発する上で、特にさまざまな科学研究分野で大きな可能性を示しています .

準備方法

合成経路および反応条件

CP-640186の合成は、重要な中間体の調製から始まる複数段階で構成されます。このプロセスには、一般的に以下が含まれます。

コア構造の形成: CP-640186のコア構造は、一連の縮合反応と環化反応によって合成されます。

官能基の修飾: その後の段階では、化合物の生物活性を必要とする官能基が導入されます。これには、制御された条件下でのアミド基とエステル基の付加が含まれます。

工業生産方法

CP-640186の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率を最大限に高めるように最適化されており、反応監視と制御の自動化システムが頻繁に導入されています。 重要な考慮事項には、反応条件を維持して、一貫した製品品質と収量を確保することが含まれます .

化学反応の分析

反応の種類

CP-640186は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は官能基を修飾し、化合物の活性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応によって形成される主要な生成物には、さまざまなCP-640186誘導体が含まれ、それぞれが潜在的に異なる生物活性を示します。 これらの誘導体は、化合物の構造と活性との関係を理解するために頻繁に研究されています .

科学研究における用途

CP-640186は、科学研究において幅広い用途を持っています。

化学: 酵素阻害と脂肪酸代謝を研究するためのツールとして使用されます。

生物学: 代謝経路と細胞プロセスにおけるアセチルCoAカルボキシラーゼの役割を理解するのに役立ちます。

医学: 脂肪酸の合成と酸化を調節することにより、肥満や糖尿病などの代謝性疾患の治療における可能性を調査されています。

科学的研究の応用

CP-640186 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.

Biology: Helps in understanding metabolic pathways and the role of acetyl-CoA carboxylase in cellular processes.

Medicine: Investigated for its potential in treating metabolic disorders such as obesity and diabetes by modulating fatty acid synthesis and oxidation.

Industry: Utilized in the development of new therapeutic agents targeting metabolic diseases

作用機序

CP-640186は、アセチルCoAをマロニルCoAにカルボキシル化する酵素であるアセチルCoAカルボキシラーゼを阻害することにより、その効果を発揮します。この阻害は、脂肪酸の合成を減らし、脂肪酸の酸化を増します。 この化合物は、異なる組織と代謝プロセスに関与する、酵素の2つのアイソフォーム、アセチルCoAカルボキシラーゼ1とアセチルCoAカルボキシラーゼ2の両方を標的にします .

類似化合物との比較

類似化合物

Firsocostat (GS-0976): 代謝研究で同様の用途を持つ別のアセチルCoAカルボキシラーゼ阻害剤です。

TOFA: 脂質代謝の研究に使用されるアセチルCoAカルボキシラーゼ阻害剤です。

PF-05175157: アセチルCoAカルボキシラーゼに対して同様の阻害効果を持つ化合物

独自性

CP-640186は、アセチルCoAカルボキシラーゼに対する高い効力と選択性を持つため、ユニークです。 前臨床研究では、特に脂肪酸代謝を調節し、代謝性疾患における潜在的な治療上の利点を示すことが示されています .

生物活性

CP-640186 is a potent inhibitor of acetyl-coenzyme A carboxylases (ACCs), specifically targeting the carboxyltransferase (CT) domain of these enzymes. ACCs are critical in fatty acid metabolism and are considered therapeutic targets for conditions such as obesity and diabetes. This compound has demonstrated significant biological activity, including effects on body weight, insulin sensitivity, and fatty acid oxidation.

Binding Affinity and Inhibition

CP-640186 exhibits a strong binding affinity to the CT domain of ACCs, with reported IC₅₀ values around 50 nM for both ACC1 and ACC2 in mammalian systems . The compound binds at the dimer interface of the CT domain, interacting closely with conserved residues such as Gly-2162 and Glu-2230 . Its inhibition mechanism is characterized as noncompetitive concerning acetyl-CoA, indicating that it does not compete directly with the substrate but alters enzyme activity through binding interactions .

Structural Insights

The crystal structure of CP-640186 in complex with the CT domain reveals that it occupies a unique binding site distinct from other inhibitors like haloxyfop. This structural information is crucial for understanding how CP-640186 inhibits ACC activity and can inform the design of more effective ACC inhibitors .

Effects on Metabolism

CP-640186 has been shown to reduce malonyl-CoA levels, thereby inhibiting fatty acid biosynthesis while stimulating fatty acid oxidation in various cell types, including C2C12 muscle cells and HepG2 liver cells . In vivo studies have demonstrated that treatment with CP-640186 leads to:

- Reduction in Body Weight : In sucrose-fed rats, CP-640186 administration resulted in a dose-dependent decrease in body weight primarily due to fat loss without affecting lean mass .

- Improved Insulin Sensitivity : The compound has been associated with enhanced insulin sensitivity, as evidenced by reduced plasma leptin levels and improved metabolic profiles in treated animals .

Antiviral Properties

Recent studies have also highlighted CP-640186's potential antiviral effects, particularly against the Dengue virus (DENV). It was found to significantly inhibit DENV proliferation by modulating ACC phosphorylation levels post-infection, suggesting a dual role in metabolic regulation and viral inhibition .

In Vivo Studies

- Sucrose-Fed Rat Model :

- Dengue Virus Infection Model :

Summary of Experimental Results

| Study Type | Key Findings |

|---|---|

| Sucrose-Fed Rats | Reduced body weight; decreased liver triglycerides; improved insulin sensitivity |

| DENV Infection | Inhibited viral proliferation; reduced viral protein expression post-infection |

特性

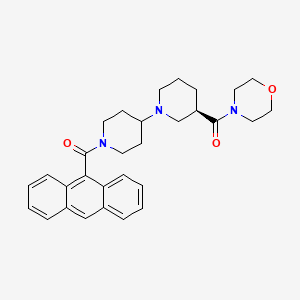

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQKDRLEMKIYMC-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591778-68-6 | |

| Record name | CP-640186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-640186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。